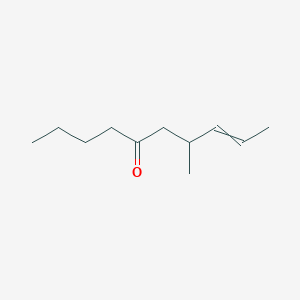
7-Methyldec-8-EN-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyldec-8-EN-5-one is an organic compound with the molecular formula C11H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a decene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyldec-8-EN-5-one can be achieved through several methods. One common approach involves the ozonolysis of alkenes, where an alkene is cleaved by ozone to form aldehydes and ketones. Another method is the hydration of alkynes, where an alkyne is converted into a ketone through the addition of water in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis or hydration processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methyldec-8-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the reagents used.
Scientific Research Applications
7-Methyldec-8-EN-5-one has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyldec-8-EN-5-one involves its interaction with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Decan-5-one: A similar ketone with a different alkyl chain structure.
8-Decen-5-one: Another ketone with a similar carbonyl group but different positioning of the double bond.
Uniqueness
7-Methyldec-8-EN-5-one is unique due to its specific structure, which combines a methyl group and a decene chain with a carbonyl group. This unique arrangement gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
62858-51-9 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
7-methyldec-8-en-5-one |
InChI |
InChI=1S/C11H20O/c1-4-6-8-11(12)9-10(3)7-5-2/h5,7,10H,4,6,8-9H2,1-3H3 |
InChI Key |
ADXLISCEZIKSGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(C)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















